molecular formula C15H19NO3 B14209682 2-acetyl-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide CAS No. 827574-26-5

2-acetyl-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide

Cat. No.: B14209682
CAS No.: 827574-26-5
M. Wt: 261.32 g/mol
InChI Key: JHQNEZKIAYEMAN-UHFFFAOYSA-N
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Description

2-acetyl-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide is an organic compound with a complex structure that includes an acetyl group, a methoxyphenyl group, and a dimethylbutenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

2-acetyl-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-acetyl-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide involves its interaction with specific molecular targets and pathways. The acetyl and methoxyphenyl groups may play a role in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-acetyl-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide include other acetylated and methoxyphenyl-substituted compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

827574-26-5

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

2-acetyl-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide

InChI

InChI=1S/C15H19NO3/c1-10(12-6-8-13(19-5)9-7-12)14(11(2)17)15(18)16(3)4/h6-9H,1-5H3

InChI Key

JHQNEZKIAYEMAN-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)C)C(=O)N(C)C)C1=CC=C(C=C1)OC

Origin of Product

United States

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